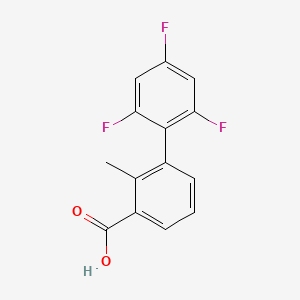

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid

Description

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid is an organic compound with the molecular formula C15H11F3O2 It is characterized by the presence of a trifluorophenyl group attached to a benzoic acid core, with a methyl group at the second position

Properties

IUPAC Name |

2-methyl-3-(2,4,6-trifluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c1-7-9(3-2-4-10(7)14(18)19)13-11(16)5-8(15)6-12(13)17/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOQIQXZONSTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690561 | |

| Record name | 2',4',6'-Trifluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261898-16-1 | |

| Record name | 2',4',6'-Trifluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Preparation of Aryl Halide: The starting material, 2,4,6-trifluorophenyl bromide, is prepared through halogenation of the corresponding phenyl compound.

Coupling Reaction: The aryl halide is then coupled with 2-methylbenzoic acid boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Reduction: The trifluorophenyl group can be reduced under specific conditions.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of this compound.

Reduction: Formation of partially or fully reduced trifluorophenyl derivatives.

Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the benzoic acid moiety facilitates interactions with active sites. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

- 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid

- 2,4,6-Trifluorophenylboronic acid

- 2,3,6-Trifluorobenzoic acid

Comparison:

- 2,4,6-Trifluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid. It is used in different coupling reactions and has distinct reactivity.

- 2,3,6-Trifluorobenzoic acid: Similar in structure but lacks the methyl group. It has different physical and chemical properties, affecting its reactivity and applications .

Biological Activity

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a trifluorophenyl group, enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 294.25 g/mol

The trifluoromethyl group is known to significantly alter the physicochemical properties of organic compounds, often enhancing their biological activity through increased binding affinity to target proteins or enzymes.

The biological mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluorophenyl moiety can enhance the compound's metabolic stability and lipophilicity, allowing it to effectively penetrate cellular membranes and interact with intracellular targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The binding affinity is likely influenced by the trifluoromethyl group which can stabilize interactions with active sites on enzymes.

- Antimicrobial Activity : Research indicates that compounds with similar structures have exhibited significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the trifluorophenyl group is hypothesized to contribute to this activity by enhancing lipophilicity and facilitating membrane disruption.

Antiproliferative Effects

A study evaluating the antiproliferative effects of related compounds demonstrated that those containing trifluoromethyl groups significantly inhibited cancer cell proliferation. For instance:

- Cell Lines Tested : Prostate cancer (PC3), breast cancer (MCF-7).

- IC Values : Compounds with trifluoromethyl substitutions showed IC values in the low micromolar range (e.g., 10-20 µM), indicating potent anticancer activity.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.9 µM |

| Escherichia coli | 25.0 µM |

| Pseudomonas aeruginosa | 30.5 µM |

These findings suggest potential applications in treating infections caused by resistant strains.

Case Studies

- Anticancer Research : A recent study investigated the effects of various benzoic acid derivatives on cancer cell lines. The results indicated that compounds similar to this compound could inhibit cell growth through apoptosis induction mechanisms.

- Antimicrobial Screening : Another study focused on the antimicrobial properties of fluorinated benzoic acids. The results confirmed that derivatives with a trifluoromethyl group had enhanced efficacy against both gram-positive and gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.